4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol
Description
Properties
IUPAC Name |
4-(4-bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c22-18-8-6-17(7-9-18)21(26)11-14-25(15-12-21)20-23-13-10-19(24-20)16-4-2-1-3-5-16/h1-10,13,26H,11-12,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVSEFFLQXUPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C3=NC=CC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Phenylpyrimidinyl Group: The phenylpyrimidinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl-substituted piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs.
Biological Activity
4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound features a piperidine ring with substituents that include a bromophenyl group and a phenylpyrimidinyl group . The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Bromophenyl Group : Via nucleophilic substitution using brominated aromatic compounds.
- Attachment of the Phenylpyrimidinyl Group : Often accomplished through coupling reactions like Suzuki or Heck coupling with palladium catalysts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to various pharmacological effects. The compound has been investigated for its potential therapeutic properties including:
- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth by interfering with cell proliferation pathways.
- Anti-inflammatory Properties : It has been explored for its ability to mitigate inflammatory responses in various models.
Research Findings
A summary of key findings related to the biological activity of this compound includes:
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vitro Studies on Cancer Cell Lines : Research indicated that the compound significantly reduced cell viability in various cancer cell lines, with IC50 values suggesting potent activity.
- Animal Model Studies : In vivo studies demonstrated that administration of this compound resulted in reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4-(4-Chlorophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol | Chlorine instead of bromine | Similar anticancer properties but with less potency. |
| 4-(4-Fluorophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol | Fluorine instead of bromine | Exhibits different receptor binding affinities. |
Q & A
Q. What computational tools predict the compound’s drug-likeness and oral bioavailability?
- Tools : SwissADME or QikProp for physicochemical profiling (e.g., LogP, H-bond donors). Molecular dynamics simulations assess membrane permeability .
Q. How is the compound’s stability under physiological conditions assessed?
- Protocols : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C). LC-MS/MS monitors degradation products over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
